molecular formula C9H8ClN B2823649 7-Chloro-3,4-dihydroisoquinoline CAS No. 60518-41-4

7-Chloro-3,4-dihydroisoquinoline

Cat. No. B2823649
CAS RN: 60518-41-4
M. Wt: 165.62
InChI Key: QVPMZULEYMEMKH-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydroisoquinoline is a chemical compound with the CAS Number: 60518-41-4 . It has a molecular weight of 165.62 and is a solid at room temperature .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines can be achieved through several methods, including the Bischler-Napieralski reaction . This reaction involves the use of phenylethanols and nitriles via a tandem annulation, forming a phenonium ion as a stable and reactive primary phenylethyl carbocation .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine . The compound has a linear formula of C9H8ClN .


Chemical Reactions Analysis

The electrocatalytic oxidation reaction of biomass-based derivatives is a promising area of research for this compound . In one study, 3,4-dihydroisoquinoline was used in an electrooxidation process, demonstrating that the Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is the main factor to boost the selectivity of 3,4-dihydroisoquinoline .

Scientific Research Applications

Antimalarial and Antitumor Properties

7-Chloro-3,4-dihydroisoquinoline and its derivatives have been extensively studied for their antimalarial properties. Research indicates that these compounds act by complexing with ferriprotoporphyrin IX (Fe(III)PPIX), inhibiting its conversion to beta-hematin (hemozoin), and hence its detoxification. This mechanism is crucial for the antiplasmodial activity of these compounds. The presence of a 7-chloro group in the 4-aminoquinoline ring is particularly significant for beta-hematin inhibitory activity, a requirement for their antiplasmodial effect. Furthermore, the basic amino side chain of these compounds is essential for drug accumulation in the food vacuole of the parasite, making them potent antimalarial agents (Egan et al., 2000).

Cancer Therapy Sensitization

This compound derivatives are also being investigated for their potential as cancer therapy sensitizers. Studies show that Chloroquine (CQ) and its derivatives can effectively sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. The lysosomotropic property of these compounds appears to be crucial for increasing efficacy and specificity in cancer therapies. It is believed that CQ and its analogs could dramatically enhance the efficacy of conventional cancer therapies if used in combination with these treatments (Solomon & Lee, 2009).

Antioxidant and Prooxidant Effects

The antioxidative or prooxidative effects of this compound derivatives have also been a subject of research. Studies have investigated the relationship between the structure of 4-hydroxyquinoline with various substituents and its antioxidant effect against free-radical-induced peroxidation. It has been observed that these compounds can act as either antioxidants or prooxidants based on their distributive status in the reaction system. This dual role makes them significant for further exploration in pharmaceutical applications (Liu et al., 2002).

Mechanism of Action

Target of Action

The primary target of 7-Chloro-3,4-dihydroisoquinoline is the mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.

Mode of Action

It is known that the compound interacts with its target, potentially altering the kinase’s activity and influencing downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those regulated by MAPK10. These could include pathways involved in cellular stress responses, apoptosis, and neuronal signaling. The specific pathways and their downstream effects need further investigation .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP1A2 inhibitor . These properties could influence the bioavailability of the compound, but more detailed studies are needed to confirm these findings.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific cells and tissues in which MAPK10 is expressed and active. Given MAPK10’s role in cellular stress responses and apoptosis, the compound could potentially influence these processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored sealed in dry conditions at 2-8°C , suggesting that moisture and temperature could affect its stability.

Safety and Hazards

The safety information for 7-Chloro-3,4-dihydroisoquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Research into the electrosynthesis of 3,4-dihydroisoquinoline, accompanied with hydrogen production over three-dimensional hollow CoNi-based microarray electrocatalysts, is a promising future direction . This research could lead to the development of efficient electrocatalysts for tetrahydroisoquinoline electrooxidation and hydrogen evolution reaction .

properties

IUPAC Name

7-chloro-3,4-dihydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPMZULEYMEMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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